molecular formula C9H18N2 B042781 1-Cyclopentylpiperazine CAS No. 21043-40-3

1-Cyclopentylpiperazine

Cat. No. B042781
Key on ui cas rn: 21043-40-3
M. Wt: 154.25 g/mol
InChI Key: PVMCQBPJKPMOKM-UHFFFAOYSA-N
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Patent
US07456175B2

Procedure details

A mixture of 5.6 g (35 mmol) 2-chloro-4-nitropyridine, 5.75 g (37 mmol) 1-cyclo-pentyl piperazine and 4.59 g (35 mmol) N,N-diisopropylethylamine in 35 ml DMF and 12 ml water was heated to 95° C. for 3 h. After evaporation to dryness the residue was taken up in 150 ml NaHCO3 aq. and 150 ml ethyl acetate. The aqueous phase was extracted two times with 150 ml ethyl acetate each and the combined organic phases were washed twice with 100 ml NaHCO3 aq each and 100 ml NaCl aq. sat. and dried with MgSO4 and evaporated to dryness. The residue was purified with column chromatography to yield 2.85 g (29%) 1-cyclopentyl-4-(4-nitro-pyridin-2-yl)-piperazine (m/e): 277.3 (MH+; 100%) and 4.47 g (47%) 1-(2-chloro-pyridin-4-yl)-4-cyclopentyl-piperazine (m/e): 266.3 (MH+; 100%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[CH:11]1([N:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH2:15][CH2:14][CH2:13][CH2:12]1.C(N(CC)C(C)C)(C)C>CN(C=O)C.O>[CH:11]1([N:16]2[CH2:17][CH2:18][N:19]([C:2]3[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=3)[CH2:20][CH2:21]2)[CH2:12][CH2:13][CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Name
Quantity
5.75 g
Type
reactant
Smiles
C1(CCCC1)N1CCNCC1
Name
Quantity
4.59 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted two times with 150 ml ethyl acetate each and the combined organic phases
WASH
Type
WASH
Details
were washed twice with 100 ml NaHCO3 aq each and 100 ml NaCl aq. sat.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1CCN(CC1)C1=NC=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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